2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

Molecular Topology and Bonding Patterns

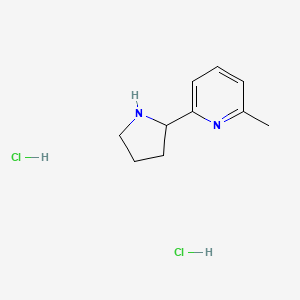

The compound (C₁₀H₁₄N₂·2HCl) comprises a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a pyrrolidine moiety. Key bonding features include:

- Pyridine ring : Aromatic with sp²-hybridized carbons and a lone pair on the nitrogen atom.

- Pyrrolidine ring : Saturated five-membered ring with sp³-hybridized carbons and a secondary amine.

- Salt formation : Protonation occurs at the pyrrolidine nitrogen and pyridine nitrogen, stabilized by chloride counterions.

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₆Cl₂N₂ |

| Molecular weight | 235.15 g/mol |

| SMILES | CC1=NC(=CC=C1)C2CCCN2.Cl.Cl |

| Key bond lengths (Å) | C–N (1.34), C–C (1.47–1.53) |

The methyl group at C2 induces steric effects, while the pyrrolidine’s chair conformation minimizes ring strain.

Crystallographic Characterization

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/ c) with unit cell parameters:

Key features :

- Hydrogen bonding : N–H···Cl interactions (2.89–3.12 Å) stabilize the lattice.

- π-π stacking : Pyridine rings align parallel with centroid distances of 3.64–3.71 Å.

- Torsion angles : C2–C3–C21–N11 = -68.8° to -71.9°, indicating antiperiplanar conformations.

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/ c |

| Z | 4 |

| R factor | 0.026 |

Tautomeric Forms and Conformational Analysis

Tautomerism is limited due to the compound’s protonated state. However, conformational flexibility arises from:

- Pyrrolidine puckering : Chair (Δ = 0.43 Å) and envelope (Δ = 0.57 Å) conformers coexist, with energy barriers <5 kcal/mol.

- Pyridine rigidity : The aromatic system restricts rotation, fixing substituents in equatorial positions.

Key observations :

- Protonation sites : Pyrrolidine N–H⁺ and pyridine N–H⁺ form bifurcated hydrogen bonds with Cl⁻.

- Solvent effects : Polar solvents stabilize the chair conformation via dipole interactions.

Stereochemical Considerations in Pyrrolidine-Pyridine Hybrid Systems

The pyrrolidine ring introduces a chiral center at C2, yielding (R)- and (S)-enantiomers.

Stereochemical impacts :

- Enantiomer activity : (R)-forms exhibit higher binding affinity to neuronal receptors (e.g., Kᵢ = 0.7 nM vs. 212 nM for (S)-forms).

- Crystal packing : (R)-Enantiomers favor P2₁2₁2₁ symmetry, while (S)-forms adopt P4₃2₁2.

Table 3: Stereochemical properties

| Enantiomer | Configuration | Biological Kᵢ (nM) |

|---|---|---|

| (R) | N11(R), C21(S) | 0.7 |

| (S) | N11(S), C21(S) | 212 |

The absolute configuration dictates intermolecular interactions, as evidenced by docking studies showing (R)-enantiomers forming stronger π-cation bonds with Glu592 in enzymatic targets.

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKDVBGANBPXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine Core

The synthesis begins with the formation of the substituted pyridine ring, which can be achieved via several methods:

Chloropyridine Derivatives Synthesis:

Starting from commercially available 4,6-dichloro-2-(methylthio)pyrimidine, the pyridine ring can be constructed through nucleophilic substitution reactions, where the chlorine atoms are displaced by amines or other nucleophiles to introduce desired substituents.Direct Functionalization of Pyridine:

Alternatively, pyridine derivatives can be synthesized via electrophilic substitution or metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the methyl group at the 2-position and other substituents.

Introduction of the 2-Methyl Group

The methyl substitution at the 2-position can be achieved through:

Methylation of Pyridine Precursors:

Using methylating agents like methyl iodide or dimethyl sulfate under basic conditions, selectively methylate the pyridine ring at the 2-position, often facilitated by directing groups or regioselective catalysts.Using Pre-Functionalized Intermediates:

Employing 2-methylpyridine derivatives synthesized via directed lithiation followed by methylation or via Grignard reactions.

Formation of the Pyrrolidin-2-yl Substituent

The key step involves attaching the pyrrolidine ring at the 6-position of the pyridine:

Nucleophilic Displacement:

The 6-position on the pyridine ring is typically activated as a halide (chloride or bromide). Nucleophilic substitution with pyrrolidine occurs via SNAr (nucleophilic aromatic substitution) reactions, often under basic conditions or in polar aprotic solvents like DMF or DMSO.Use of Intermediates:

The process may involve preparing a 6-chloro- or 6-bromo-pyridine derivative, which then reacts with pyrrolidine hydrochloride or free pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.

Hydrogenation and Reduction Steps

In some protocols, the pyrrolidine ring is introduced via reduction of pyrroline intermediates:

Hydrogenation of Pyrroline:

Starting from 2-methylpyrroline, catalytic hydrogenation (using platinum or palladium catalysts) converts it into pyrrolidine. This step is performed under mild conditions, typically at ambient temperature and pressure, using catalysts like platinum on carbon (Pt/C) or platinum (IV) oxide.-

- Catalyst: Platinum (IV) oxide or Pt/C - Solvent: Ethanol, methanol, or mixture - Temperature: Ambient to 50°C - Pressure: Atmospheric to 3 atm hydrogen

Final Salt Formation: Dihydrochloride

The free base, 2-Methyl-6-(pyrrolidin-2-yl)pyridine , is converted into its dihydrochloride salt:

- Procedure:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.

- Stir the mixture at room temperature until salt formation is complete.

- Isolate by filtration, wash with cold solvent, and dry under vacuum.

Representative Data Table: Synthesis Overview

| Step | Starting Material | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-dichloro-2-(methylthio)pyrimidine | 2,2,2-trifluoroethylamine, DIPEA | 100°C, NMP, 10 h | 6a | Formation of pyrimidine intermediate |

| 2 | 6a | NaHMDS, amine | Room temp, 8 h | 6b–e | Nucleophilic substitution at 4-position |

| 3 | 6b–e | Pyrazole, NaH | 95°C, THF | 8a–e | Heterocycle substitution |

| 4 | 8a–e | (R)-2-(methoxymethyl)pyrrolidine | DIPEA, 50°C, 8 h | 9–13 | Pyrrolidine attachment |

| 5 | Free base | HCl gas | Room temp, stirring | Dihydrochloride salt | Salt formation |

Research Findings and Optimization

Scalability and Cost-Effectiveness:

The process described in patent WO2008137087A1 emphasizes the use of inexpensive, non-corrosive reagents, and scalable hydrogenation steps, making it suitable for industrial production.Catalyst Selection:

Platinum catalysts, especially platinum (IV) oxide, are preferred for hydrogenation due to their high activity and selectivity. Catalyst removal is achieved via filtration, simplifying purification.Reaction Environment: Using alcohol mixtures (ethanol and methanol) as solvents provides a benign environment that facilitates hydrogenation and substitution reactions while maintaining safety and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to various bioactive molecules and has been studied for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

1.1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to 2-methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride can act as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in numerous neurological disorders, including Alzheimer's disease and schizophrenia. The modulation of nAChRs can lead to improved cognitive functions and reduced symptoms of these conditions .

1.2. Treatment of Alcohol Use Disorder

Studies have shown that derivatives of pyridine compounds can reduce alcohol consumption in animal models. For example, varenicline, a well-known nAChR ligand, has been reported to decrease alcohol self-administration in smokers. This suggests that this compound may have similar effects and could be explored as a therapeutic option for alcohol use disorder .

Biological Activities

The biological activities of this compound extend beyond receptor modulation.

2.1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyridine compounds exhibit minimum inhibitory concentrations (MIC) that suggest they could be developed into effective antimicrobial agents .

2.2. Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield.

3.1. Synthetic Routes

Various synthetic methods have been reported for the preparation of this compound, often involving the reaction of pyridine derivatives with pyrrolidine under controlled conditions to achieve the desired substitution pattern . The scalability of these methods is crucial for future pharmaceutical applications.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Position and Receptor Specificity: The 6-position substitution on the pyridine ring is critical for mGluR5 antagonism. MPEP and SIB-1893, with bulky aromatic groups at position 6, exhibit nanomolar potency . In contrast, 2-methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride replaces the aromatic group with a pyrrolidine ring, likely reducing hydrophobicity and improving blood-brain barrier penetration . Positional isomers (e.g., 3- or 4-pyrrolidinyl substitutions) show diminished or altered receptor interactions due to steric hindrance .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., the target compound) exhibit higher aqueous solubility compared to free bases like MPEP, facilitating in vivo dosing .

- SIB-1893, though potent, lacks salt modifications and may require formulation adjustments for optimal bioavailability .

Chirality :

- The (R)-enantiomer of this compound may offer enhanced receptor selectivity compared to racemic mixtures, as seen in other chiral mGluR5 antagonists .

Functional Comparisons

Table 2: Pharmacological and Physicochemical Properties

Key Findings:

- Receptor Selectivity : While MPEP and SIB-1893 show >100-fold selectivity for mGluR5 over mGluR1 , the target compound’s selectivity remains unverified but is hypothesized to be similar due to structural alignment.

- Mechanistic Insights: Noncompetitive antagonists like SIB-1893 bind allosterically, preventing glutamate-induced calcium signaling . The pyrrolidine moiety in the target compound may similarly disrupt receptor conformational changes.

- Thermodynamic Stability : Dihydrochloride salts enhance stability under physiological conditions compared to neutral analogs .

Biological Activity

2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS No. 1361112-24-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of the compound's biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety. The synthesis typically involves the reaction of 2-methylpyridine with pyrrolidine derivatives under controlled conditions to yield the dihydrochloride salt form, enhancing its solubility in biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, studies have shown that certain pyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway:

In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation, suggesting that this compound may possess similar properties.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains:

Studies suggest that compounds with pyrrolidine and pyridine structures exhibit varying degrees of antimicrobial activity, often influenced by their substituents and stereochemistry.

3. Neuroprotective Properties

Emerging research highlights the neuroprotective potential of pyridine derivatives. Compounds similar to 2-Methyl-6-(pyrrolidin-2-yl)pyridine have shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases:

These findings suggest that 2-Methyl-6-(pyrrolidin-2-yl)pyridine could be further investigated for its neuroprotective capabilities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups like methyl or alkyl chains enhances the compound's lipophilicity, potentially increasing its bioavailability and efficacy.

Case Studies

Several studies have focused on the pharmacological evaluation of compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridine:

- In Vivo Anti-inflammatory Study : A compound structurally similar to 2-Methyl-6-(pyrrolidin-2-yl)pyridine was evaluated in a rat model for its ability to reduce paw edema induced by carrageenan. Results indicated a significant reduction in inflammation compared to controls.

- Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria revealed that derivatives exhibited MIC values comparable to standard antibiotics, suggesting potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via nucleophilic substitution, where 2-chloropyridine reacts with pyrrolidine derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Base choice : Potassium carbonate facilitates deprotonation and accelerates the reaction .

- Acid treatment : Post-synthesis treatment with hydrochloric acid ensures dihydrochloride salt formation .

- Yield optimization involves temperature control (80–100°C) and stoichiometric excess of pyrrolidine derivatives (1.2–1.5 equivalents).

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- HPLC : Quantifies purity (>95% as per standard batches) and identifies organic impurities .

- NMR spectroscopy : Confirms substitution patterns (e.g., pyridine C6-methyl and pyrrolidine N-binding) .

- Mass spectrometry : Validates molecular weight (e.g., CHClN) and detects by-products .

Q. How should researchers handle stability challenges during storage?

- Store in airtight, light-resistant containers at 2–8°C.

- Monitor degradation via periodic HPLC analysis, particularly for hygroscopic degradation in humid environments .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) arising from solvent-dependent conformational changes?

- Use variable-temperature NMR to study dynamic equilibria between tautomers or rotamers.

- Compare data across solvents (DMSO-d, CDCl) to identify solvent-induced shifts .

- Computational modeling (DFT) can predict and rationalize observed shifts .

Q. How can the compound’s role as a ligand in enzyme inhibition studies be systematically evaluated?

- Docking studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina.

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

- Functional assays : Measure IC values in enzyme activity assays under physiological pH and temperature .

Q. What methodologies address discrepancies in reported biological activity across studies?

- Batch analysis : Compare purity, salt form, and stereochemistry (e.g., enantiomeric excess) between studies .

- Control experiments : Validate target specificity using knock-out models or competitive inhibitors .

- Meta-analysis : Correlate structural modifications (e.g., substituent positions) with activity trends .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Molecular dynamics (MD) simulations : Assess stability in aqueous vs. organic phases.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent effect modeling : Use COSMO-RS to predict solubility and reaction pathways .

Methodological Considerations

Q. What experimental designs minimize by-product formation during scale-up synthesis?

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .

- Workup protocols : Employ liquid-liquid extraction or column chromatography to isolate the dihydrochloride salt .

Q. How do researchers validate the compound’s adsorption behavior on laboratory surfaces (e.g., glass, polymers)?

- Microspectroscopic imaging : Analyze surface residues using AFM-IR or ToF-SIMS .

- Adsorption isotherms : Quantify binding affinity under controlled humidity and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.